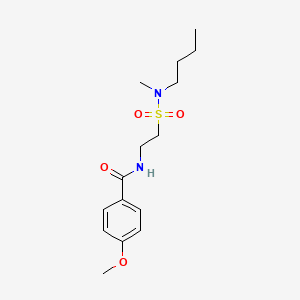
N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is a versatile chemical compound with a unique structure that includes a sulfonamide group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with butyl(methyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds with a similar sulfonamide group, such as sulfanilamide and sulfamethoxazole.
Benzamides: Compounds with a benzamide structure, such as metoclopramide and sulpiride.
Uniqueness
N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is unique due to its combination of a sulfonamide group with a methoxybenzamide structure. This combination provides distinct chemical properties and biological activities that are not commonly found in other compounds .
Propiedades
IUPAC Name |
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-5-11-17(2)22(19,20)12-10-16-15(18)13-6-8-14(21-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYPCCIYMCKNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2444652.png)
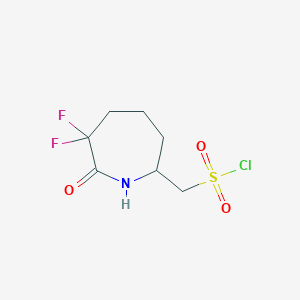
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2444656.png)
![3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione](/img/structure/B2444657.png)
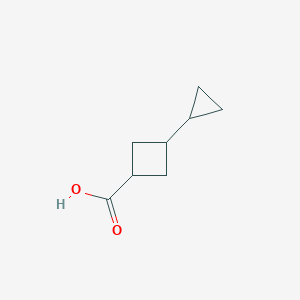
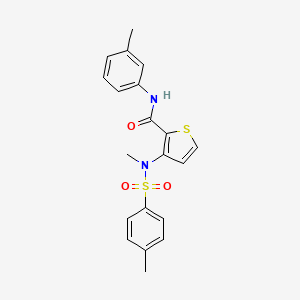
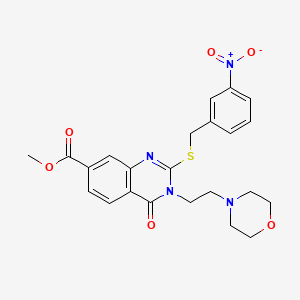
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2444666.png)
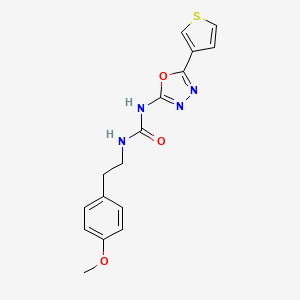
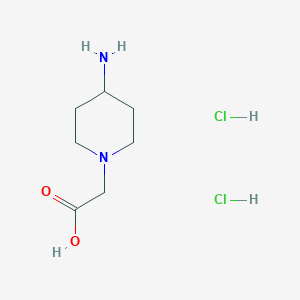
![N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2444670.png)

![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2444675.png)
